morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
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Description
Morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone, also known as MTBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
Synthesis and Structural Exploration
- The synthesis and structural characterization of bioactive heterocycles involving morpholino derivatives have been extensively studied. For instance, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was evaluated for antiproliferative activity. Its molecular structure was confirmed using various techniques, including X-ray diffraction, indicating its potential in medical applications due to its stability and interaction capabilities S. Benaka Prasad et al., 2018.
Antitumor Activity
- Research on morpholino derivatives has also highlighted their antitumor potential. The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated significant inhibition against various cancer cell lines, showcasing the therapeutic potential of morpholino derivatives in oncology Zhi-hua Tang & W. Fu, 2018.
Imaging Applications in Parkinson's Disease
- Morpholino derivatives have been explored for their applications in imaging, particularly in the context of Parkinson's disease. The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme, demonstrates the compound's utility in neurological research and diagnostics Min Wang et al., 2017.
properties
IUPAC Name |
morpholin-4-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(15-3-5-17-6-4-15)9-1-2-10-11(7-9)14-8-13-10/h8-9H,1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGJFGRNGSJZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCOCC3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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